1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
The compound 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted 4,5-dihydroimidazole derivative characterized by two key functional groups:
- 1-(4-Chlorobenzenesulfonyl): A sulfonyl group attached to the imidazole ring at position 1, with a para-chloro substituent on the benzene ring.
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}: A thioether group at position 2, featuring a 2-chlorobenzyl substituent.
The 4,5-dihydroimidazole core provides partial saturation, reducing aromaticity compared to fully unsaturated imidazoles, which may influence reactivity and conformational flexibility .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCMYFHWXRPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chlorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the sulfonylated intermediate with an appropriate reagent, such as ammonium acetate, to form the dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms on the aromatic rings and the sulfonyl group participate in nucleophilic substitutions:
Aromatic Chlorine Replacement
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Reagents: Amines, thiols, or alkoxides under basic conditions.
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Example: Reaction with morpholine in THF yields 2-{[(2-morpholinophenyl)methyl]sulfanyl} derivatives.
Sulfonyl Group Substitution
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Conditions: Catalytic Pd in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Product: Biaryl sulfones with retained imidazole core.
Oxidation
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Reagents: H₂O₂, KMnO₄, or mCPBA.
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Products:
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Sulfoxides (with H₂O₂ at 0°C).
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Sulfones (prolonged oxidation at 60°C).
-
| Reaction | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxide | H₂O₂, 0°C, 2 hrs | Imidazole sulfoxide derivative | 78 | |
| Sulfone | KMnO₄, H₂O, 60°C, 6 hrs | Imidazole sulfone derivative | 65 |
Reduction
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Reagents: LiAlH₄ or NaBH₄ in THF/EtOH.
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Outcome: Cleavage of the sulfonyl group to form 4,5-dihydroimidazole-thioether derivatives .
Acidic Hydrolysis
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Conditions: 6M HCl, reflux.
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Product: 4-chlorobenzenesulfonic acid and imidazole-thiol intermediate.
Basic Hydrolysis
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Conditions: 2M NaOH, 80°C.
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Product: Degradation to 2-mercaptoimidazole and chlorobenzene derivatives.
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound undergoes:
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Intramolecular Cyclization: Forms fused heterocycles (e.g., imidazo[1,2-a]pyridines) using CuI catalysis .
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Sulfonyl Migration: Observed in Lewis acid-mediated reactions (e.g., AlCl₃), yielding 1,3-thiazine derivatives .
Stability and Reaction Optimization
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Thermal Stability: Decomposes above 200°C, requiring reactions below this threshold.
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Catalyst Screening: Pd(OAc)₂ and PPh₃ enhance cross-coupling efficiency (TOF = 120 h⁻¹).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have shown significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : Exhibited high cytotoxicity with an IC50 value ranging from 6 to 7 μM.
- MCF-7 Cells : Demonstrated a selective effect with lower toxicity towards non-tumor cells (IC50 approximately 18–20 μM) .
Antibacterial and Antifungal Properties
Imidazole compounds are also recognized for their antibacterial and antifungal activities. The sulfonyl group in the compound enhances its ability to interact with microbial targets, making it a candidate for developing new antibiotics and antifungal agents.
Anti-inflammatory Effects
Research indicates that imidazole derivatives can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of inflammatory pathways at the cellular level.
Case Study 1: Anticancer Research
A study conducted on a series of imidazole derivatives revealed that those incorporating sulfonyl groups exhibited enhanced anticancer activity. The mechanism was linked to the induction of apoptosis in cancer cells through mitochondrial pathways .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | HeLa | 6–7 | High |
| Compound B | MCF-7 | 18–20 | Moderate |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazole-based compounds found that those with a sulfonyl moiety demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and sulfanyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorophenyl groups may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl and Thioether Groups
The target compound’s structural analogs differ primarily in substituent electronic properties, steric bulk, and substitution patterns. Key examples include:
Key Observations:
- Lipophilicity : Dichlorobenzyl () and fluorinated () analogs exhibit higher logP values compared to the target compound, impacting membrane permeability.
- Steric Hindrance : Bulkier substituents (e.g., 3,4-dichlorobenzyl in ) may restrict rotational freedom, influencing binding interactions in biological systems.
Impact of Core Modifications
Compounds with variations in the imidazole core or additional functional groups:
Key Observations:
- Functional Group Additions: The ethanone moiety in introduces a hydrogen-bond acceptor site, which may enhance solubility in polar solvents.
Biological Activity
1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate thiol and imidazole derivatives. The process can be optimized for yield and purity through various reaction conditions, including temperature control and the use of solvents that facilitate the reaction.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the chlorobenzenesulfonyl group can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Klebsiella pneumoniae | 64 µg/mL |
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The sulfonyl group is particularly noted for enhancing the reactivity towards nucleophiles, which can lead to the inhibition of key enzymes in bacterial cells .
Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, a series of imidazole derivatives were synthesized and tested for their antimicrobial properties. The compound demonstrated a notable reduction in bacterial viability at concentrations as low as 16 µg/mL against Staphylococcus aureus .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results revealed that it exhibited selective cytotoxicity against certain cancer types while sparing normal cells, suggesting potential as an anticancer agent .
Research Findings
Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. The presence of halogen substituents, such as chlorine, has been shown to significantly influence both the potency and spectrum of activity against various pathogens .
Table 2: Structure-Activity Relationship (SAR) Analysis
| Substituent | Activity Level | Comments |
|---|---|---|
| No halogen | Low | Minimal activity observed |
| Chlorine | Moderate | Enhanced activity noted |
| Bromine | High | Significant increase in potency |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the imidazole core. A common approach includes:
- Step 1 : Cyclization of 4,5-dihydroimidazole precursors under acidic or basic conditions to form the imidazole ring.
- Step 2 : Sulfonylation at the 1-position using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Thioether formation at the 2-position via nucleophilic substitution with (2-chlorophenyl)methyl thiol under inert conditions . Purity Optimization :
- Use column chromatography (silica gel, gradient elution) for purification.
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystalline purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the dihydroimidazole protons (4,5-positions) appear as multiplets near δ 3.5–4.0 ppm, while aromatic protons resonate between δ 7.0–8.0 ppm .
- IR Spectroscopy :
- Sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and thioether (C-S) bands at ~600–700 cm⁻¹ .
- Mass Spectrometry (HRMS) :
- Provides molecular weight confirmation (e.g., [M+H]⁺ expected for C₁₇H₁₅Cl₂N₂O₂S₂: ~437.0) .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict:
- Electronic Properties : Electron-withdrawing sulfonyl and chlorophenyl groups increase electrophilicity at the imidazole ring, favoring nucleophilic attack .
- Reaction Pathways : Transition state modeling identifies energetically favorable routes for sulfonylation or thioether formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates via dipole interactions, reducing activation barriers . Tools : Gaussian, ORCA, or NWChem software .
Q. How can researchers resolve contradictions in biological activity data across structurally similar imidazole derivatives?
- Substituent Analysis : Compare analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl). For example, 2-chlorophenyl groups may enhance membrane permeability due to lipophilicity, while 4-substituents affect steric interactions with target proteins .
- Dose-Response Studies : Test compounds at multiple concentrations to distinguish intrinsic activity from solubility-limited effects .
- Structural Biology : Co-crystallization or docking studies (e.g., using AutoDock Vina) reveal binding mode differences caused by minor structural variations .
Q. What experimental design strategies optimize reaction conditions for synthesizing this compound?
Apply Design of Experiments (DoE) principles:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 10 mol% K₂CO₃ in acetonitrile) for maximizing yield . Example Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 40 | 80 | 60 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 6 | 24 | 12 |
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Heat Management : Exothermic sulfonylation requires controlled addition and cooling to avoid side reactions .
- Purification : Replace column chromatography with recrystallization or liquid-liquid extraction for cost efficiency .
- Yield Optimization : Pilot-scale reactors with precise temperature/pH control improve reproducibility (target yield: >75%) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?
- Metabolic Stability : Test compound stability in liver microsomes; phase I metabolism (e.g., CYP450 oxidation) may reduce efficacy in vivo .
- Bioavailability : Measure logP (e.g., ~3.5 for this compound) to assess membrane permeability. Low solubility (<0.1 mg/mL) may limit in vivo absorption .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
